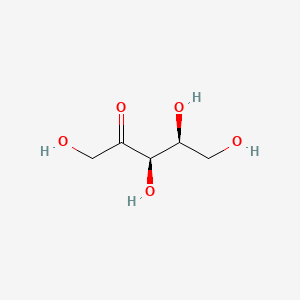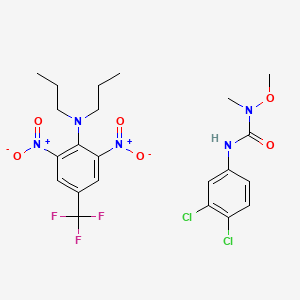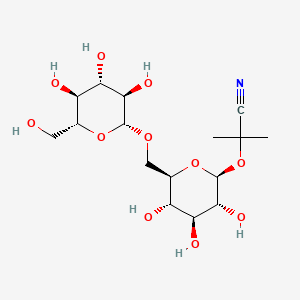
LY 215890
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY 215890 is an orally active antibacterial agent that has shown efficacy against both Gram-negative and Gram-positive bacteria, specifically targeting Escherichia coli EC14 and Klebsiella pneumonia X26 . This compound is part of the cephem class of antibiotics, which are known for their broad-spectrum antibacterial activity .
Preparation Methods
The synthesis of LY 215890 involves the formation of a cephem nucleus, which is a common structure in many beta-lactam antibiotics . The synthetic route typically includes the following steps:
Formation of the cephem nucleus: This involves the cyclization of a suitable precursor to form the beta-lactam ring.
Introduction of side chains: Various chemical reactions are used to introduce the necessary side chains that confer the antibacterial activity.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps, but optimized for efficiency and yield. This could include the use of continuous flow reactors and other advanced manufacturing techniques .
Chemical Reactions Analysis
LY 215890 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its antibacterial activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions used, but can include modified versions of this compound with different antibacterial properties .
Scientific Research Applications
LY 215890 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of cephem antibiotics.
Biology: Researchers use this compound to study the mechanisms of bacterial resistance and to develop new antibacterial agents.
Medicine: this compound is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: It is used in the development of new antibacterial coatings and materials
Mechanism of Action
LY 215890 exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparison with Similar Compounds
LY 215890 is unique among cephem antibiotics due to its specific activity against Escherichia coli EC14 and Klebsiella pneumonia X26 . Similar compounds include:
Cefotaxime: Another cephem antibiotic with broad-spectrum activity.
Ceftriaxone: Known for its long half-life and broad-spectrum activity.
Ceftazidime: Effective against Pseudomonas aeruginosa and other Gram-negative bacteria.
This compound stands out due to its oral activity and specific antibacterial spectrum .
Properties
CAS No. |
153502-35-3 |
|---|---|
Molecular Formula |
C13H12ClN5O5S |
Molecular Weight |
385.78 g/mol |
IUPAC Name |
(6R,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H12ClN5O5S/c14-4-1-2-6-8(11(21)19(6)9(4)12(22)23)17-10(20)7(18-24)5-3-25-13(15)16-5/h3,6,8,24H,1-2H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t6-,8+/m1/s1 |
InChI Key |
FIWZSPHSVMRFPH-NPBNKCFNSA-N |
SMILES |
C1CC(=C(N2C1C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)Cl |
Isomeric SMILES |
C1CC(=C(N2[C@H]1[C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)C(=O)O)Cl |
Canonical SMILES |
C1CC(=C(N2C1C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-(((2-amino-4-thiazolyl)hydroximinoacetyl)amino)-3-chloro-1-carba-1-dethia-3-cephem-4-carboxylic acid LY 215890 LY-215890 LY215890 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Z)-[(5-chlorothiophen-2-yl)-phenylmethylidene]amino]guanidine](/img/structure/B1675536.png)

![7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-5aH-indolo[4,3-fg]quinoline](/img/new.no-structure.jpg)








